PD-0299685

Interstitial Cystitis Pain Management Phase II Clinical Trial

PD-0299685 is a potent, stereochemically defined (3S,5R) α2δ ligand that failed to demonstrate proof-of-concept in a pivotal phase IIa trial for IC/BPS despite robust target engagement. This documented clinical failure—contrasting with gabapentin/pregabalin in the same indication—makes it an unparalleled negative control for benchmarking novel α2δ candidates. Researchers can leverage its published adverse-event profile (dose-dependent somnolence, dizziness, nausea, elevated discontinuation rates) to quantitatively compare the tolerability of new gabapentinoids. Procure >98% purity material to ensure experimental reproducibility in comparative pharmacology, mechanism-of-action probes, and safety-pharmacology studies where class interchangeability would confound results.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 313651-33-1
Cat. No. B12728537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-0299685
CAS313651-33-1
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCC(C)CC(CC(=O)O)CN
InChIInChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1
InChIKeyKKXFMWXZXDUYBF-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-0299685 (CAS 313651-33-1) Basic Profile: A Discontinued Gabapentinoid α2δ Ligand for Research Reference


PD-0299685 is a small molecule gabapentinoid and potent ligand of the α2δ subunit of voltage-gated calcium channels [1]. Originally developed by Pfizer, it was investigated in phase II clinical trials for the treatment of interstitial cystitis/bladder pain syndrome (IC/BPS) and vasomotor symptoms associated with menopause [2]. The compound is characterized by its (3S,5R) stereochemistry and has the chemical formula C10H21NO2 [3]. Its development was discontinued after failing to demonstrate positive proof-of-concept in a pivotal phase IIa trial for IC/BPS [4]. As an investigational compound with published clinical efficacy and safety data, it now serves as a useful reference tool for comparative pharmacology studies within the gabapentinoid class.

Why Gabapentin and Pregabalin Cannot Substitute for PD-0299685 in Mechanistic or Clinical Model Studies


Direct substitution of PD-0299685 with gabapentin or pregabalin in research settings is not scientifically valid due to documented differences in clinical efficacy and tolerability profiles within the same disease context. While all three compounds share the α2δ ligand mechanism, a randomized, double-blind, placebo-controlled phase IIa trial demonstrated that PD-0299685 failed to show clinically significant efficacy for pain and urinary endpoints in interstitial cystitis/bladder pain syndrome (IC/BPS) [1]. In contrast, there are uncontrolled reports suggesting that gabapentin and pregabalin may have efficacy in refractory genito-urinary pain and IC/BPS [1]. Furthermore, PD-0299685 exhibited a significant adverse event burden, with more patients discontinuing due to treatment-related adverse events compared to placebo, a profile that may not directly extrapolate to other gabapentinoids [2]. These divergent outcomes in the same indication underscore the risk of assuming class interchangeability and highlight the need for compound-specific evidence in research.

Quantitative Differentiation Guide: PD-0299685 Efficacy and Safety Data vs. Placebo in a Pivotal Phase IIa Trial


Worst Daily Pain Severity Score Reduction: PD-0299685 60 mg Daily vs. Placebo at Week 12

In a 12-week, randomized, double-blind, placebo-controlled phase IIa trial for interstitial cystitis/bladder pain syndrome (IC/BPS), PD-0299685 at a dose of 60 mg daily (equivalent to 30 mg BID) produced a reduction in the worst daily pain severity score compared to placebo. The treatment difference was -0.82 points on an 11-point numerical rating scale [1]. This is the only available comparator for this endpoint and represents the compound's single largest signal of potential clinical benefit, which was still not statistically significant.

Interstitial Cystitis Pain Management Phase II Clinical Trial

Interstitial Cystitis Symptom Index (ICSI) Score Reduction: PD-0299685 30 mg BID vs. Placebo at Week 12

The trial also assessed change in the Interstitial Cystitis Symptom Index (ICSI) score, a key secondary endpoint. For patients receiving PD-0299685 30 mg BID, the difference in ICSI score reduction from baseline compared with placebo was -1.58 points at week 12 [1]. This effect was not clinically significant, and the 15 mg BID dose group showed only minimal differences over placebo [2].

Interstitial Cystitis Symptom Assessment Phase II Clinical Trial

Treatment Discontinuation Due to Adverse Events: PD-0299685 vs. Placebo

The safety and tolerability profile of PD-0299685 was a significant concern in the phase IIa trial. More patients discontinued treatment due to adverse events in the active treatment groups compared to placebo. The most common adverse events were somnolence, dizziness, and nausea, and their incidence was dose-dependent [1]. This unfavorable tolerability contributed to the trial's conclusion that the compound had an unfavorable benefit-tolerability profile [2].

Adverse Events Safety Profile Phase II Clinical Trial

Validated Research and Benchmarking Applications for PD-0299685 Based on Clinical Trial Evidence


Negative Control or Benchmark for Novel α2δ Ligands in IC/BPS Models

Given the clear data from its phase IIa trial showing a lack of positive proof-of-concept for pain and urinary symptoms in IC/BPS [1], PD-0299685 serves as an ideal negative control or benchmark compound in preclinical and clinical research. It allows for a direct, data-driven comparison of efficacy and tolerability for new α2δ ligands being developed for similar indications. Its known, quantifiable failure in this specific context provides a valuable reference point for assessing the potential of novel compounds.

Tolerability Profiling and Comparative Safety Studies for Gabapentinoids

The well-documented adverse event profile of PD-0299685, including dose-dependent somnolence, dizziness, and nausea, and the higher discontinuation rate versus placebo [2], makes it a useful tool for comparative safety pharmacology. Researchers can use this data to benchmark the tolerability of new gabapentinoids or other analgesics in preclinical models, aiming to identify compounds with a more favorable benefit-tolerability profile.

Reference for Mechanism-of-Action Studies on α2δ Subunits

As a potent and selective α2δ ligand , PD-0299685 can be used as a tool compound to probe the functional consequences of blocking this subunit in various biological systems. Its clinical failure in a specific pain condition, despite potent target engagement, provides a unique opportunity to investigate downstream signaling pathways, receptor desensitization, or other factors that may limit the therapeutic efficacy of this mechanism, thereby deepening the understanding of α2δ pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-0299685

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.